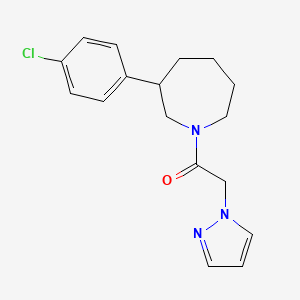

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQPRAGSEWYYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the azepane ring through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research indicates that it may exhibit:

- Anticancer Properties : Studies have shown that derivatives of this compound can stabilize p53 protein levels, leading to increased expression of genes involved in apoptosis, such as CDKN1A (p21) and BBC3 (Puma). These proteins play critical roles in regulating the cell cycle and apoptosis, suggesting potential anticancer activity through the induction of apoptosis in cancer cells .

- Cholinergic Activity : In the context of Alzheimer's disease research, derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), indicating potential use in enhancing cholinergic transmission .

Biological Research

The compound has been investigated for various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Neuroprotective Effects : Related compounds have shown the ability to reduce neuronal cell death induced by oxidative stress, potentially through modulation of antioxidant pathways .

Study 1: Antitumor Activity

A study examined the effects of various azepane derivatives on tumor cell lines. Results indicated that derivatives closely related to this compound exhibited marked cytotoxicity against several human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of apoptosis pathways mediated by p53 stabilization .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. Findings indicated that these compounds could reduce neuronal cell death induced by oxidative agents through modulation of antioxidant pathways and inhibition of apoptotic signaling .

Mechanism of Action

The mechanism of action of 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycles

- Azepane vs. Pyrazoline: The target compound’s azepane ring contrasts with five-membered dihydropyrazoline derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, ). The larger azepane ring may enhance lipophilicity and bioavailability but reduce metabolic clearance compared to pyrazolines .

- Azepane vs. Imidazole/Oxadiazole: Compounds like 1-(4-chlorophenyl)-2-(4-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone and 1,3,4-oxadiazol-3(2H)-yl derivatives utilize imidazole or oxadiazole cores.

Substituent Effects

- Chlorophenyl Group: The 4-chlorophenyl group is prevalent in analogs (e.g., ), enhancing π-π stacking and hydrophobic interactions. In contrast, trifluoromethyl-substituted derivatives (e.g., 1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone ) exhibit increased electron-withdrawing effects, altering reactivity and stability.

- Pyrazole Modifications :

Pyrazole substituents vary widely: bromo, cyclopropyl, and difluoromethyl groups in azepane-containing analogs may influence steric bulk and electronic properties compared to simpler pyrazole derivatives .

Pharmacological and Functional Comparisons

Physicochemical Properties

- Lipophilicity : Azepane-containing compounds (e.g., ) likely exhibit higher logP values than pyrazolines or oxadiazoles due to the larger hydrophobic ring.

- Solubility : Smaller heterocycles (imidazole, oxadiazole) may improve aqueous solubility compared to azepane derivatives .

- Metabolic Stability : The 4-chlorophenyl group and azepane ring in the target compound may reduce oxidative metabolism, extending half-life relative to naphthyl- or trifluoromethyl-substituted analogs .

Biological Activity

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.8 g/mol. The compound features an azepane ring and a pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃O |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 1786203-29-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azepane Ring : Starting from a suitable precursor, such as a 1,6-diaminohexane.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic aromatic substitution.

- Attachment of the Pyrazolyl Group : Conducted through condensation with a pyrazole derivative.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific pathways remain to be fully elucidated .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 0.76 |

| A549 | 0.63 |

Neuroprotective Effects

Research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases .

Study on Antitumor Activity

A study published in MDPI assessed the cytotoxicity of several derivatives of pyrazole compounds, including our compound of interest. The results showed that modifications to the substituents significantly affected biological activity, with electron-donating groups enhancing potency while electron-withdrawing groups diminished it .

Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various protein targets. These studies revealed strong interactions with proteins involved in apoptosis and cell cycle regulation, indicating its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.